![molecular formula C23H31N3O5S2 B2838669 methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 681175-27-9](/img/structure/B2838669.png)
methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Descripción
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a tetracyclic thienopyridine core. The structure includes a sulfamoylbenzamido moiety (N-butyl-N-ethyl substituents) at the 4-position and a methyl ester group at the 3-carboxylate position. The 6-methyl substitution on the tetrahydrothienopyridine ring contributes to conformational rigidity. Such compounds are often explored for pharmacological activity, particularly in targeting enzymes or receptors where sulfonamide groups play a role in binding affinity .
Propiedades
IUPAC Name |
methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2/c1-5-7-13-26(6-2)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-4)18-12-14-25(3)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFIMEOKSYLUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 506.68 g/mol. The structure features a thieno[2,3-c]pyridine core with various functional groups contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H34N4O4S2 |
Molecular Weight | 506.68 g/mol |
CAS Number | 449768-51-8 |
Anti-inflammatory Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit the production of pro-inflammatory cytokines. A notable study evaluated the ability of these compounds to suppress lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood. The results indicated that several derivatives exhibited significant inhibitory effects on TNF-alpha release, suggesting potential applications in treating inflammatory diseases .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the sulfonamide moiety may enhance its binding affinity to target proteins involved in inflammatory and cancer pathways. Further studies are required to clarify these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
- Inhibition of Cytokine Production : A study published in PubMed highlighted the synthesis and bioactivity of novel tetrahydrothieno[2,3-c]pyridine derivatives that inhibit LPS-induced TNF-alpha production. The findings support the potential use of these compounds in inflammatory conditions .
- Anticancer Studies : Research on similar compounds has shown that they can induce apoptosis in various cancer cell lines by modulating key signaling pathways. These findings suggest a promising avenue for developing new anticancer therapies based on thienopyridine structures .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Sulfamoyl Group Modifications: The target compound’s N-butyl-N-ethyl group (vs. N-butyl-N-methyl in and N,N-dimethyl in ) introduces moderate steric bulk and lipophilicity. Ethyl substituents may enhance metabolic stability compared to methyl groups due to reduced oxidation susceptibility.
6-Position Substituent :
- The target’s 6-methyl group offers minimal steric impact compared to the isopropyl group in , which may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
In contrast, carboxamide derivatives () may exhibit greater metabolic stability but reduced bioavailability.
Inferred Pharmacological and Physicochemical Properties
Lipophilicity and Solubility:
Metabolic Stability:
- Ethyl and butyl groups in the target’s sulfamoyl moiety may slow oxidative metabolism compared to the methyl groups in . However, ester hydrolysis could offset this advantage.
Research Implications and Limitations
While structural differences suggest varied pharmacological profiles, empirical data on potency, toxicity, and pharmacokinetics are absent in the provided evidence. Computational tools like SHELX (used in crystallography for structure determination ) could aid in elucidating 3D conformations and binding modes. Further studies should prioritize:
- In vitro assays comparing target-binding affinity with analogs.
- ADMET profiling to validate inferred metabolic and solubility properties.
Q & A
Q. What are the key steps and challenges in synthesizing methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis involves multi-step reactions, including sulfamoyl group introduction, benzamido coupling, and cyclization. Critical steps include:
- Sulfamoylation : Reaction of the benzamido precursor with N-butyl-N-ethylsulfamoyl chloride under anhydrous conditions (e.g., DMF, NaH as base) to ensure regioselectivity .
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core via acid-catalyzed intramolecular cyclization, requiring precise temperature control (70–90°C) to avoid side products . Challenges include maintaining purity during intermediate isolation and minimizing hydrolysis of the methyl ester group.
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfamoyl group and verify the tetrahydrothieno-pyridine scaffold .
- HPLC-MS : To assess purity (>95%) and detect trace impurities, especially residual sulfamoyl chloride or unreacted intermediates .
- X-ray Crystallography : For resolving ambiguous stereochemistry in the tetrahydrothieno-pyridine ring, though this requires high-quality single crystals .
Q. How can researchers validate the stability of this compound under different storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; check for photolytic byproducts using LC-MS . Note: The methyl ester group is prone to hydrolysis in humid conditions, necessitating desiccated storage .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields while minimizing side products?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Response Variables : Yield, purity, and reaction time. Example: A central composite design revealed that reactions in DMF at 80°C with 1.2 eq. NaH improved sulfamoylation yields by 22% compared to trial-and-error approaches .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?
Contradictions often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolite Profiling : Use liver microsomes to identify major metabolites; modify the sulfamoyl or methyl groups to block metabolic hotspots .
- Orthogonal Assays : Compare results from cell-based assays (e.g., kinase inhibition) with in vivo efficacy models (e.g., xenografts) to confirm target engagement .
Q. What computational methods predict the reactivity of functional groups in this compound?
- Density Functional Theory (DFT) : Calculate electron densities to identify nucleophilic/electrophilic sites (e.g., sulfamoyl sulfur vs. pyridine nitrogen) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies . Example: DFT predicted preferential oxidation at the thieno-pyridine sulfur, validated experimentally using KMnO₄ .
Q. How can researchers design derivatives to improve solubility without compromising activity?
- Prodrug Strategies : Replace the methyl ester with a phosphate ester (hydrolyzable in vivo) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamido group to enhance aqueous solubility . Validate changes via logP measurements and pharmacokinetic studies in rodent models .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Strict Anhydrous Conditions : Employ Schlenk lines for moisture-sensitive steps (e.g., sulfamoylation) .
Q. How should researchers handle conflicting spectral data during structural elucidation?
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in the tetrahydrothieno-pyridine region .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.